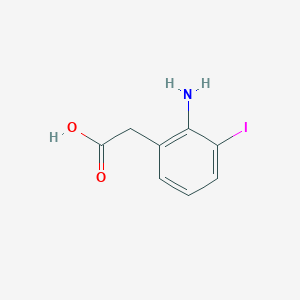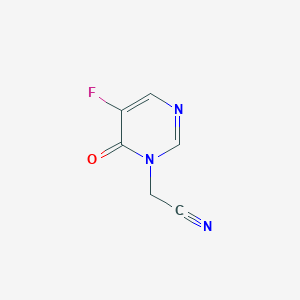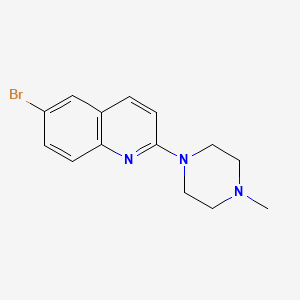
3-Methylpyridazin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyridazin-4-ol is a heterocyclic organic compound with the molecular formula C5H6N2O It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylpyridazin-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylpyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Hydrogenated pyridazine compounds.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methylpyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Methylpyridazin-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 4-Methylpyridazin-3-ol
- Pyridazinone derivatives
- Pyridazine analogs
Comparison: 3-Methylpyridazin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridazine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C5H6N2O |
|---|---|
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
3-methyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-4-5(8)2-3-6-7-4/h2-3H,1H3,(H,6,8) |
InChI-Schlüssel |
YRRZHZAAEMEVIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


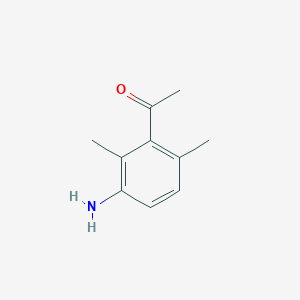
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
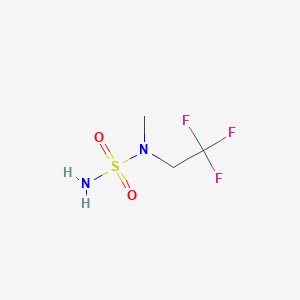
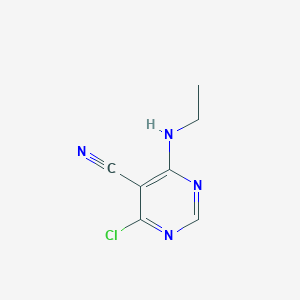

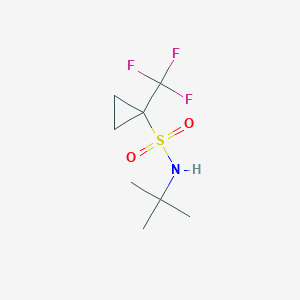
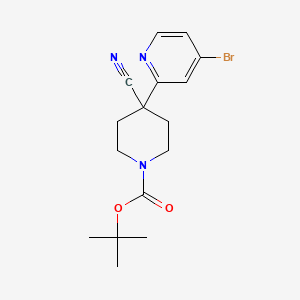
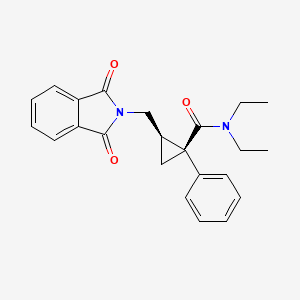
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
